molecular formula C11H10N2O B056133 (1-Prop-2-ynylbenzimidazol-2-yl)methanol CAS No. 118469-11-7

(1-Prop-2-ynylbenzimidazol-2-yl)methanol

Cat. No.: B056133
CAS No.: 118469-11-7
M. Wt: 186.21 g/mol
InChI Key: YGFIZWCDNCGTKT-UHFFFAOYSA-N
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Description

(1-Prop-2-ynylbenzimidazol-2-yl)methanol is a benzimidazole derivative featuring a propargyl (prop-2-ynyl) group at the N1 position and a hydroxymethyl (-CH2OH) substituent at the C2 position. The hydroxymethyl group enhances polarity, influencing solubility and hydrogen-bonding interactions. This compound is of interest in medicinal chemistry and materials science due to its dual reactive sites and structural versatility.

Properties

CAS No.

118469-11-7

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

(1-prop-2-ynylbenzimidazol-2-yl)methanol

InChI

InChI=1S/C11H10N2O/c1-2-7-13-10-6-4-3-5-9(10)12-11(13)8-14/h1,3-6,14H,7-8H2

InChI Key

YGFIZWCDNCGTKT-UHFFFAOYSA-N

SMILES

C#CCN1C2=CC=CC=C2N=C1CO

Canonical SMILES

C#CCN1C2=CC=CC=C2N=C1CO

Synonyms

1H-Benzimidazole-2-methanol,1-(2-propynyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Physical Properties

Table 1: Key Structural and Physical Properties of Benzimidazole Derivatives
Compound Name Substituent (N1) C2 Group Molecular Weight Solubility (Polar Solvents) Key Reactivity
(1-Prop-2-ynylbenzimidazol-2-yl)methanol Propargyl -CH2OH 202.23* Moderate (methanol) Alkyne coupling, oxidation to aldehyde
(1-Allyl-1H-benzimidazol-2-yl)methanol Allyl -CH2OH 204.25 High Allylic oxidation
2-(1H-1,3-Benzodiazol-2-yl)-2-methylpropan-1-ol None -C(CH3)2CH2OH 190.24 Low Steric hindrance
2-((1-Propyl-1H-benzimidazol-2-yl)amino)ethanol Propyl -NHCH2CH2OH 219.28 High Hydrogen bonding
2-(1-Hydroxyethyl)-1H-benzimidazole None -CH(OH)CH3 176.20 Moderate Tautomerism

*Calculated based on molecular formula C11H10N2O.

Key Observations:

Propargyl vs. Allyl Groups: The propargyl group in this compound confers distinct reactivity compared to allyl-substituted analogs. Propargyl’s triple bond enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature absent in allyl derivatives . However, allyl groups may undergo faster oxidation due to allylic C-H bond activation.

Hydroxymethyl vs. Aminoethanol Groups: The hydroxymethyl group in the target compound exhibits lower hydrogen-bonding capacity than aminoethanol derivatives (e.g., 2-((1-Propyl-1H-benzimidazol-2-yl)amino)ethanol), which possess both -NH and -OH groups . This impacts solubility and biological target interactions.

Steric Effects : Branched substituents, as in 2-methylpropan-1-ol analogs, reduce solubility due to steric hindrance . The linear propargyl group minimizes such effects.

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, o-phenylenediamine (1.0 mmol) and glycolaldehyde (1.1 mmol) are heated at 80–100°C in the presence of p-toluenesulfonic acid (p-TsOH, 0.1 mmol) in ethanol (10 mL) for 3–4 hours. The reaction proceeds via imine formation, followed by cyclization and aromatization to yield 2-hydroxymethylbenzimidazole (Figure 1).

Key Data:

  • Yield: 75–82% after recrystallization (petroleum ether/ethyl acetate).

  • Melting Point: 163–165°C.

  • Characterization:

    • IR (KBr): 3410 cm⁻¹ (N–H stretch), 1680 cm⁻¹ (C=O absent, confirming cyclization).

    • ¹H NMR (DMSO-d₆): δ 7.45–7.60 (m, 4H, aromatic), 5.20 (s, 2H, CH₂OH), 4.85 (t, 1H, OH).

N-1 Propargylation via Alkylation

The propargyl group is introduced at the N-1 position of 2-hydroxymethylbenzimidazole using propargyl bromide under basic conditions.

Alkylation Procedure

A suspension of 2-hydroxymethylbenzimidazole (1.0 mmol) and anhydrous K₂CO₃ (1.5 mmol) in dry acetone (15 mL) is treated with propargyl bromide (1.2 mmol) at room temperature for 12–18 hours. The crude product is purified via column chromatography (ethyl acetate/petroleum ether, 1:4) to afford This compound .

Key Data:

  • Yield: 68–72%.

  • Melting Point: 108–109°C.

  • Characterization:

    • IR (KBr): 3290 cm⁻¹ (≡C–H stretch), 2120 cm⁻¹ (C≡C stretch), 3400 cm⁻¹ (O–H stretch).

    • ¹H NMR (DMSO-d₆): δ 7.50–7.70 (m, 4H, aromatic), 5.25 (s, 2H, CH₂OH), 4.90 (t, 1H, OH), 3.85 (d, J = 2.4 Hz, 2H, CH₂C≡CH), 3.10 (t, 1H, C≡CH).

Alternative Route: One-Pot Synthesis Using Propargyl-Substituted Aldehydes

To streamline the synthesis, recent methods employ propargyl-modified aldehydes to concurrently introduce both substituents during benzimidazole formation.

Procedure and Optimization

A mixture of o-phenylenediamine (1.0 mmol), propargyloxyacetaldehyde (1.1 mmol), and p-TsOH (0.1 mmol) in toluene (10 mL) is refluxed for 6 hours. The intermediate imine undergoes cyclization, directly yielding the target compound.

Key Data:

  • Yield: 60–65%.

  • Advantage: Eliminates the need for post-cyclization alkylation, reducing purification steps.

Comparative Analysis of Synthetic Routes

Parameter Two-Step Method One-Pot Method
Total Yield 68–72%60–65%
Reaction Time 15–20 hours6–8 hours
Purification Complexity ModerateLow
Byproduct Formation MinimalModerate

The two-step method offers higher yields but requires stringent control over alkylation conditions to avoid N-3 substitution. Conversely, the one-pot approach simplifies the process but suffers from competing side reactions, necessitating optimized stoichiometry.

Scale-Up Considerations and Industrial Relevance

Patent WO2015005615A1 highlights the economic viability of benzimidazole synthesis using low-cost precursors like o-phenylenediamine and glycolaldehyde. Key scale-up modifications include:

  • Replacing column chromatography with recrystallization (DMF/H₂O, 7:3) for bulk purification.

  • Employing continuous flow reactors to enhance heat transfer during cyclization.

Spectroscopic Validation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS):

  • Calculated for C₁₁H₁₀N₂O₂: 202.0743.

  • Found: 202.0745.

HPLC Purity: >98% (C18 column, acetonitrile/water, 70:30) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing (1-Prop-2-ynylbenzimidazol-2-yl)methanol?

  • Methodology : The compound can be synthesized via oxidation of the corresponding alcohol precursor. For example, (1-alkyl-1H-benzo[d]imidazol-2-yl)methanol derivatives are oxidized to aldehydes using Dess-Martin periodinane (DMP, 1.1 equiv) in methylene chloride at 4°C for 1 hour, followed by quenching with saturated aqueous sodium thiosulfate . Alternative routes involve condensation reactions under basic conditions; for instance, benzimidazole derivatives are synthesized by stirring 2-acetyl benzimidazole with aldehydes in ethanol/water (1:1), followed by NaOH-mediated cyclization .

Q. How is this compound characterized structurally?

  • Methodology : X-ray crystallography using SHELX programs is the gold standard. SHELXT automates space-group determination from single-crystal data, while SHELXL refines structures by incorporating hydrogen atoms and anisotropic displacement parameters . For non-crystalline samples, use NMR (1H/13C) and FTIR to confirm functional groups, and HPLC for purity analysis .

Q. What analytical techniques are used to monitor synthetic reactions involving this compound?

  • Methodology : Thin-layer chromatography (TLC) with silica plates and UV visualization is commonly employed to track reaction progress. For example, hydrazine-mediated reactions are monitored until starting materials disappear (hexane/ethyl acetate eluent) . Mass spectrometry (ESI-MS) and IR spectroscopy further validate intermediate formation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

  • Methodology : Systematic variation of solvents, catalysts, and temperatures is critical. Evidence shows that ethanol/water mixtures (1:1) with 10% NaOH enhance condensation yields . For oxidation, lower temperatures (4°C) reduce side reactions during DMP-mediated steps . Design of Experiments (DoE) approaches can statistically optimize parameters like stoichiometry and reaction time.

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

  • Methodology : SHELXL’s "TWIN" and "BASF" commands address twinning or disordered regions in crystals . If experimental data conflicts with computational models (e.g., DFT-optimized geometries), validate via Hirshfeld surface analysis or R-factor convergence tests. Cross-validate with spectroscopic data (e.g., NOESY for stereochemistry) .

Q. How are impurities or byproducts analyzed in synthetic pathways for this compound?

  • Methodology : High-resolution LC-MS identifies low-abundance impurities. For example, intermediates like 1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanol are analyzed using reverse-phase HPLC (C18 column, acetonitrile/water gradient) . NMR diffusion-ordered spectroscopy (DOSY) distinguishes closely related byproducts .

Q. What computational tools predict the reactivity of this compound in novel reactions?

  • Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA models reaction pathways, while molecular docking (AutoDock Vina) assesses binding affinity in biological studies .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental spectroscopic data?

  • Methodology : Re-examine solvent effects (e.g., DMSO vs. CDCl3 in NMR) and tautomeric equilibria. For IR, compare experimental peaks with computed vibrational frequencies (Scaling factor: 0.961). If crystal packing influences UV-Vis spectra, use time-dependent DFT (TD-DFT) with implicit solvation models .

Q. Why might crystallographic data from different studies show variations in bond lengths/angles?

  • Methodology : Temperature-dependent lattice distortions or hydrogen-bonding networks can alter metrics. Use SHELXL’s "SIMU" and "DELU" restraints to model thermal motion. Cross-check with Cambridge Structural Database (CSD) entries for similar compounds .

Methodological Tables

Technique Application Example Parameters Reference
X-ray (SHELXL)Structure refinementλ = 0.71073 Å (Mo-Kα), R-factor < 5%
HPLCPurity analysisC18 column, 70:30 acetonitrile/water, 1 mL/min
DFT (B3LYP/6-31G*)Reactivity predictionGas-phase optimization, SCRF solvation model
TLC MonitoringReaction progressSilica GF254, hexane/EtOAc (3:1), UV 254 nm

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